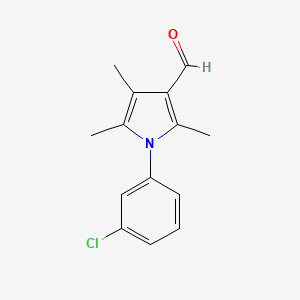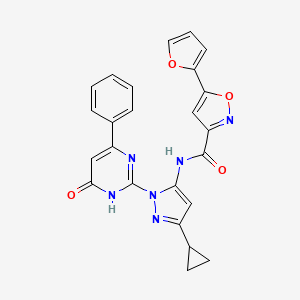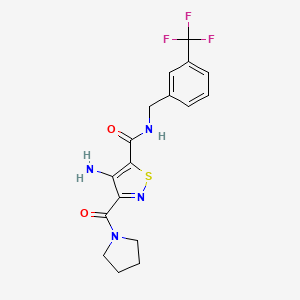
4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O2S and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has shown the synthesis and chemical reactivity of triazole and pyrazole derivatives, which share some structural similarities with the compound . These studies involve the development of new synthetic routes and the exploration of reactivity patterns for the creation of novel compounds with potential applications in medicinal chemistry and material science. For example, studies on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of such compounds in pharmaceutical development (Bayrak et al., 2009).
Antimicrobial and Antiviral Activities
Compounds related to the chemical structure have been investigated for their antimicrobial and antiviral properties. For instance, a study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable anti-avian influenza virus activity (Hebishy et al., 2020). This suggests potential applications in designing antiviral agents against specific viral strains.
Material Science and Polymer Chemistry
Research into the synthesis of new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines indicates applications in material science, particularly in the development of new polymers with specific thermal and solubility properties (Faghihi & Mozaffari, 2008). Such studies underscore the importance of novel compounds in creating materials with enhanced performance characteristics.
Enantioselective Synthesis
The search for enantioselective versions of multicomponent reactions, such as the Passerini and Ugi reactions, is crucial in synthetic chemistry. Research in this area aims to develop methods that allow for the synthesis of chiral molecules, which are of significant interest due to their potential pharmaceutical applications (Wang et al., 2018).
Nootropic Agents
The synthesis of novel compounds, including pyrrolidines, and their evaluation for nootropic activity highlights the ongoing search for new cognitive enhancers or treatments for neurodegenerative diseases (Valenta et al., 1994).
Propriétés
IUPAC Name |
4-amino-3-(pyrrolidine-1-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)11-5-3-4-10(8-11)9-22-15(25)14-12(21)13(23-27-14)16(26)24-6-1-2-7-24/h3-5,8H,1-2,6-7,9,21H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBDYJPPRSRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)
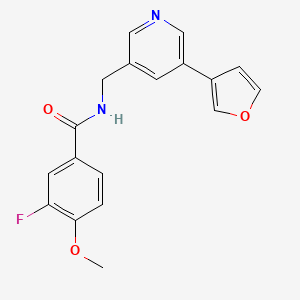
![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)
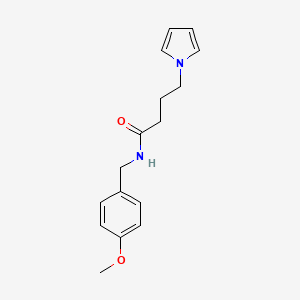

![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)

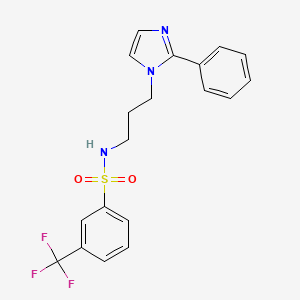
![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)

